

IUPAC name for (2-Bromo-3-iodophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromo-3-iodophenyl)methanol

Cat. No.: B591537

[Get Quote](#)

An In-Depth Technical Guide to (2-Bromo-3-iodophenyl)methanol

Introduction

(2-Bromo-3-iodophenyl)methanol, a halogenated aromatic alcohol, serves as a crucial and versatile building block in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both bromine and iodine atoms on the phenyl ring, offers orthogonal reactivity that can be selectively exploited in various cross-coupling and functionalization reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and professionals in drug development.

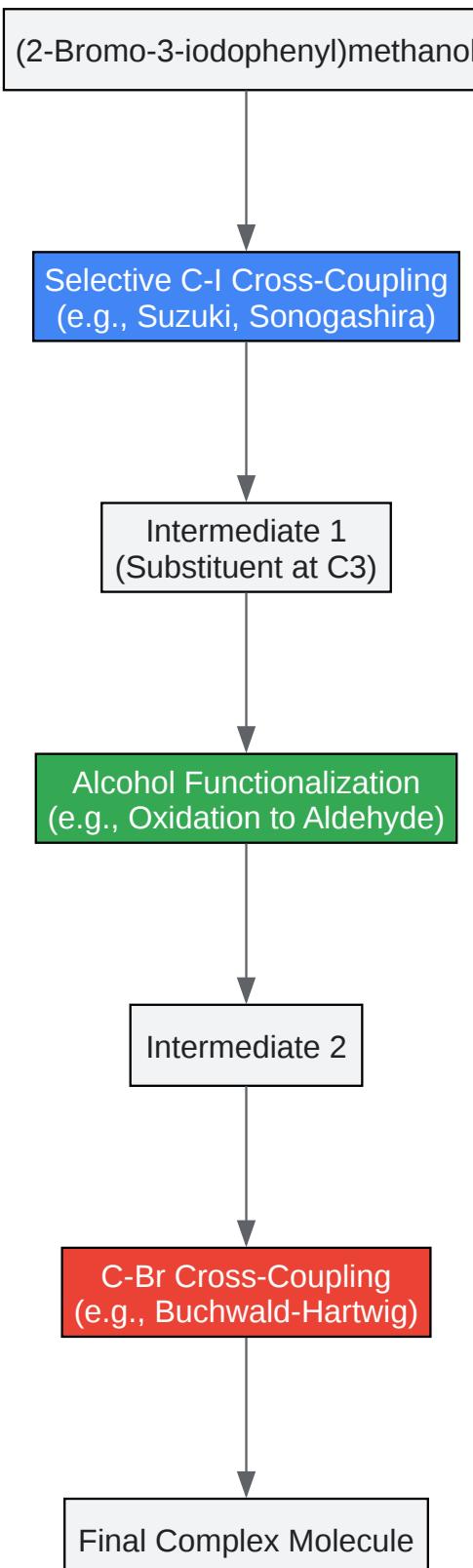
The presence of three distinct functional groups—a primary alcohol, a bromo substituent, and an iodo substituent—makes this compound a highly valuable intermediate for constructing complex molecular architectures. The differential reactivity of the aryl-iodine and aryl-bromine bonds, particularly in palladium-catalyzed reactions, allows for sequential and site-selective modifications, a critical advantage in multi-step syntheses of novel therapeutic agents and other high-value chemical entities.

Chemical Properties and Data

(2-Bromo-3-iodophenyl)methanol is characterized by its specific structural and physicochemical properties. The quantitative data for this compound are summarized below.

Identifier	Value	Reference
IUPAC Name	(2-bromo-3-iodophenyl)methanol	[1] [2]
CAS Number	1261644-21-6	[1] [3]
Molecular Formula	C ₇ H ₆ BrIO	[1] [2]
Molecular Weight	312.93 g/mol	[1]
InChI Key	PRQUJNCOMDYCMC-UHFFFAOYSA-N	[1] [2]
Purity	≥95%	[3]
Storage Temperature	2-8°C, sealed in dry, dark place	[1]

Reactivity and Applications in Synthesis


The primary utility of **(2-bromo-3-iodophenyl)methanol** in drug development and organic synthesis stems from its role as a multifunctional intermediate. The aryl iodide bond is significantly more reactive than the aryl bromide bond in common palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This reactivity difference enables a stepwise approach to molecular elaboration.

A typical synthetic strategy involves:

- Selective Cross-Coupling at the Iodine Position: The initial reaction utilizes the more labile C-I bond to introduce a substituent.
- Functionalization of the Alcohol: The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, converted to an ether, or used in esterification reactions.[\[4\]](#)
- Cross-Coupling at the Bromine Position: A second cross-coupling reaction can then be performed at the less reactive C-Br bond, often requiring more forcing conditions (e.g., different ligands, higher temperatures).

- Further Derivatization: The newly introduced functional groups can be further modified to complete the synthesis of the target molecule.

This strategic functionalization is visualized in the logical workflow diagram below.

[Click to download full resolution via product page](#)

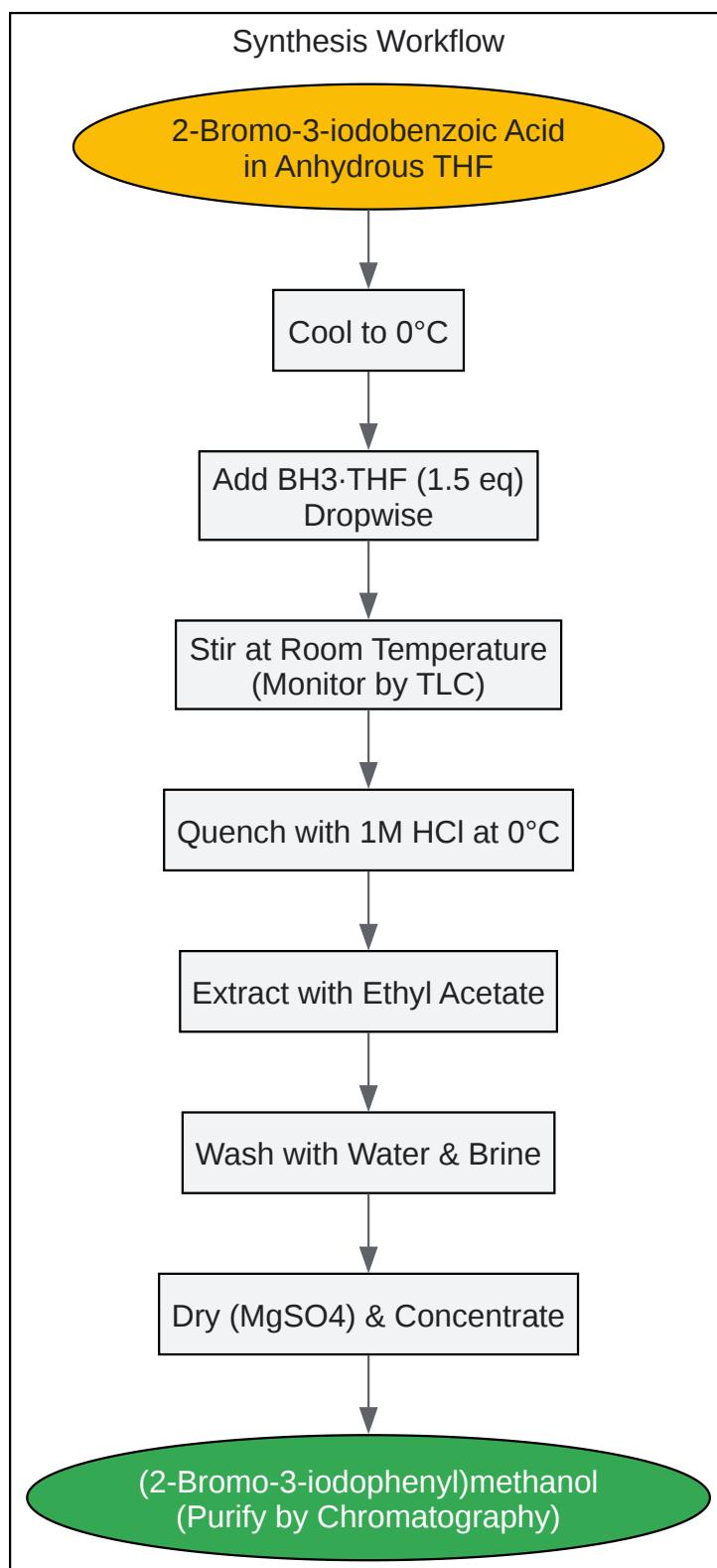
Caption: Logical workflow for the sequential functionalization of **(2-Bromo-3-iodophenyl)methanol**.

Experimental Protocols: Synthesis

While a specific, peer-reviewed synthesis for **(2-bromo-3-iodophenyl)methanol** is not detailed in the provided results, a general and robust method can be adapted from established procedures for structurally similar compounds, such as the reduction of a corresponding benzoic acid derivative.

Hypothetical Synthesis via Reduction of 2-Bromo-3-iodobenzoic Acid

This protocol describes a common method for reducing a carboxylic acid to a primary alcohol.


Materials:

- 2-Bromo-3-iodobenzoic acid (1.0 eq)
- Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) (1.5-2.0 eq)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-bromo-3-iodobenzoic acid (1.0 eq) and dissolve it in anhydrous THF.

- **Addition of Reducing Agent:** Cool the solution to 0°C using an ice bath. Slowly add the $\text{BH}_3\cdot\text{THF}$ solution (1.0 M in THF, 1.5 eq) via the dropping funnel over 30 minutes. (Caution: $\text{BH}_3\cdot\text{THF}$ and LiAlH_4 are highly reactive).
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the reaction mixture back to 0°C. Cautiously and slowly add 1 M HCl to quench the excess reducing agent until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water and saturated aqueous sodium sulfate solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil or solid by column chromatography on silica gel to yield pure **(2-bromo-3-iodophenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(2-Bromo-3-iodophenyl)methanol** via reduction.

Safety and Handling

According to safety data, **(2-bromo-3-iodophenyl)methanol** should be handled with care in a well-ventilated fume hood. It is known to cause skin irritation and serious eye irritation and may cause respiratory irritation.^[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when working with this compound. Store the material in a tightly sealed container in a dry, cool place away from light and incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromo-3-iodophenyl)methanol | 1261644-21-6 [sigmaaldrich.com]
- 2. (2-Bromo-3-iodophenyl)methanol | 1261644-21-6 [sigmaaldrich.com]
- 3. 1261644-21-6 Cas No. | 2-Bromo-3-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]
- 4. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [IUPAC name for (2-Bromo-3-iodophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591537#iupac-name-for-2-bromo-3-iodophenyl-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com